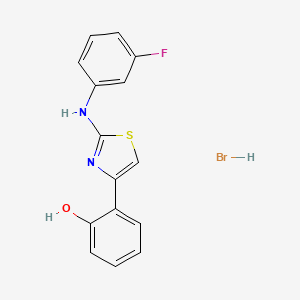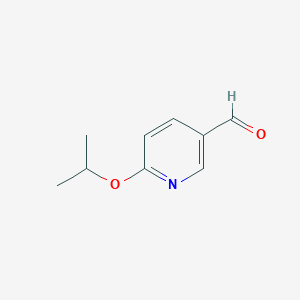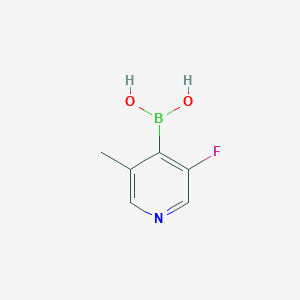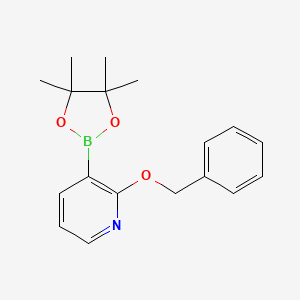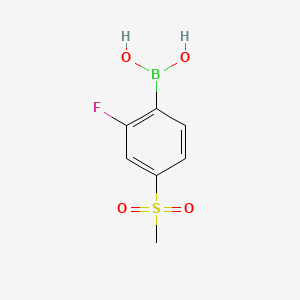
2-Fluoro-4-(methylsulfonyl)phenylboronic acid
Übersicht
Beschreibung
2-Fluoro-4-(methylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C7H8BFO4S . It has a molecular weight of 218.01 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BFO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 . This indicates the presence of a boronic acid group attached to a fluorinated aromatic ring, which also carries a methylsulfonyl substituent .Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.47 g/cm³ . The boiling point is reported to be 446°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Development
One key area of application is in the synthesis of complex molecules and polymers. For instance, 2-Fluoro-4-(methylsulfonyl)phenylboronic acid serves as a crucial intermediate in the synthesis of 4-Fluoro-2-(methylthio)benzylamine and its corresponding sulfone and sulfonamide derivatives. These compounds have significant implications in medicinal chemistry and materials science due to their unique structural and electronic properties (Perlow et al., 2007). Furthermore, the compound has been utilized in the development of polymer electrolyte membranes derived from new sulfone monomers with pendent sulfonic acid groups, highlighting its versatility in creating materials with potential applications in fuel cells and other energy-related technologies (Li et al., 2010).
Catalysis and Chemical Reactions
In catalysis, this compound is pivotal in facilitating various cross-coupling reactions. The Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction, for instance, leverages this compound for the efficient synthesis of diverse arylated products, which are fundamental in the development of pharmaceuticals and agrochemicals (Wang et al., 2016). Moreover, the synthesis of quaternary amino acids bearing a (2'Z)-fluorovinyl alpha-branch from alpha-formyl amino acids, where this compound derivatives play a role, showcases its importance in accessing novel amino acid derivatives with potential enzymatic inhibition properties (Berkowitz et al., 2004).
Safety and Hazards
This compound is classified as an irritant, with hazard statements indicating that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and removing the victim to fresh air if inhaled .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active site .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic halide .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions, it may contribute to the synthesis of complex organic molecules .
Action Environment
The action of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, safety precautions indicate that the compound should be handled in a well-ventilated area to avoid inhalation, ingestion, and contact with skin or eyes .
Biochemische Analyse
Biochemical Properties
2-Fluoro-4-(methylsulfonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, such as palladium complexes, which facilitate the transmetalation process. The nature of these interactions involves the formation of a boron-oxygen bond, which is crucial for the coupling reaction to proceed efficiently .
Cellular Effects
For instance, they can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition or activation . This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and altering enzyme activity. Additionally, changes in gene expression may occur due to the modulation of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Over time, its effects on cellular function may change due to degradation or interaction with other compounds in the experimental setup. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert its intended biochemical effects. At high doses, it can cause adverse effects such as skin and eye irritation, respiratory irritation, and potential toxicity . Threshold effects and toxicological profiles need to be established through comprehensive animal studies to determine safe and effective dosage ranges.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The boronic acid group can participate in reactions with various metabolic intermediates, potentially affecting metabolic flux and metabolite levels . The specific enzymes and cofactors involved in these pathways require further elucidation through targeted biochemical studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms and distribution patterns of this compound is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise localization and its impact on the compound’s biochemical activity need to be investigated to fully understand its role in cellular processes.
Eigenschaften
IUPAC Name |
(2-fluoro-4-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSHDQJNJIIHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660281 | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957060-85-4 | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(methylsulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




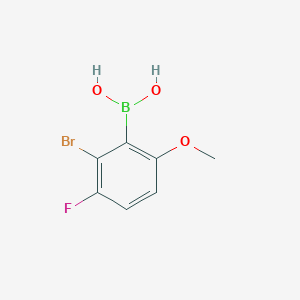


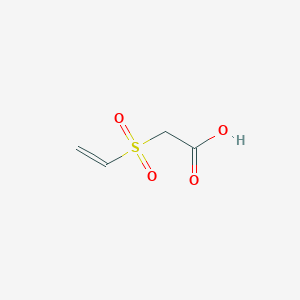

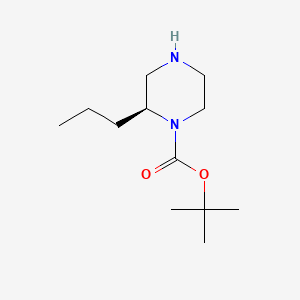
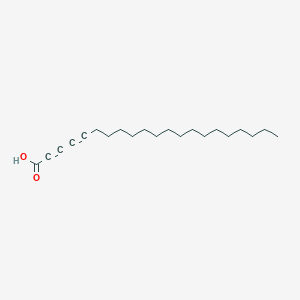
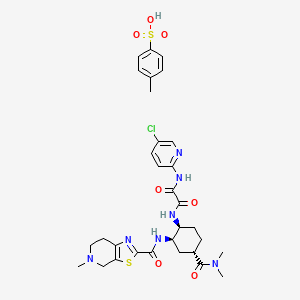
![1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone](/img/no-structure.png)
